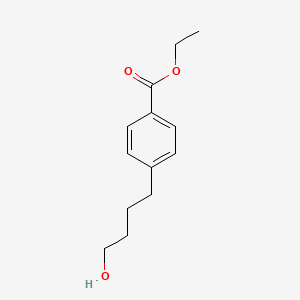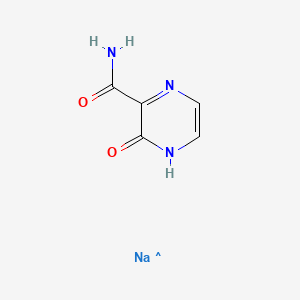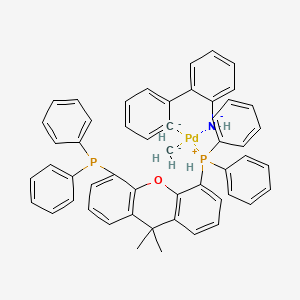
Xantphos Pd G2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xantphos Pd G2 involves the reaction of Xantphos ligand with palladium chloride and 2-amino-1,1’-biphenyl under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
Xantphos Pd G2 undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions
Common Reagents and Conditions
The common reagents used in reactions involving this compound include alkyl halides, aryl halides, and organometallic compounds. The reactions typically occur under mild to moderate temperatures and may require the presence of a base such as triethylamine .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
科学的研究の応用
Xantphos Pd G2 has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds through cross-coupling reactions
Biology: It is used in the synthesis of biologically active compounds, including drugs and natural products.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals
作用機序
Xantphos Pd G2 exerts its effects through the formation of a reactive palladium species that facilitates the cross-coupling of organic molecules. The Xantphos ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Xantphos Pd G3: Another generation of Xantphos palladium precatalyst with similar applications but improved reactivity.
Xantphos Pd G4: A further improved version with enhanced stability and reactivity.
XPhos Pd G2: A related compound with similar catalytic properties but different ligand structure.
Uniqueness
Xantphos Pd G2 is unique due to its balanced reactivity and stability, making it suitable for a wide range of cross-coupling reactions. Its ability to form stable complexes with palladium and facilitate efficient bond formation sets it apart from other similar compounds .
特性
分子式 |
C52H45NOP2Pd-2 |
|---|---|
分子量 |
868.3 g/mol |
IUPAC名 |
carbanide;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;palladium;(2-phenylphenyl)azanide |
InChI |
InChI=1S/C39H32OP2.C12H9N.CH3.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9,13H;1H3;/q;-2;-1;/p+1 |
InChIキー |
DLLSGBITJVTQQT-UHFFFAOYSA-O |
正規SMILES |
[CH3-].CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


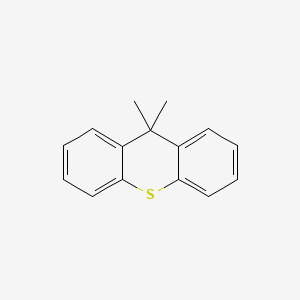


![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
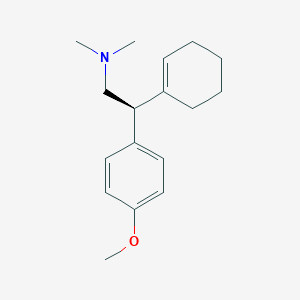




![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
